N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine
Overview
Description
The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The molecule contains a piperidine ring, which is a common motif in many pharmaceuticals, and a methoxyphenyl group, which can contribute to the compound’s physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a triazine ring substituted with a piperidinylmethyl group and a methoxyphenyl group. The exact 3D conformation would depend on the specific stereochemistry of the molecule .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions. The reactivity of this specific compound would also be influenced by the attached piperidinylmethyl and methoxyphenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of solubility, melting point, boiling point, and stability could be influenced by the presence and position of the piperidinylmethyl and methoxyphenyl groups .Scientific Research Applications
UV Light Absorption and Synthesis
Research has explored the synthesis of derivatives of N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine for applications in UV light absorption. An improved synthesis method for 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, a related compound, bypasses the complex Grignard reaction. This synthesis is crucial for developing bis(resorcinyl) triazine derivatives, potent UV light absorbers (Jiang, Wang, & Li, 2008).
Potentiometric Studies and Electrode Development
The compound has been studied for its role in developing selective electrodes. Preliminary studies on similar Schiff bases indicate their potential as selective electrodes for Sm3+ ions, with applications in detecting these ions in various samples, including medicinal plants and soil (Upadhyay et al., 2012).
Green Synthesis and Crystal Structure Analysis
A green synthesis approach has been employed for 2,4-diamino-1,3,5-triazines, including derivatives similar to N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine. This method significantly reduces solvent use and simplifies the synthesis process. Additionally, crystal structure analysis of these compounds provides insights into their chemical behavior and potential applications (Díaz‐Ortiz et al., 2004).
Electrochemical Behavior and Thermal Stability
Research has also focused on the electrochemical behavior and thermal stability of polyimides synthesized from triazine-based diamines, which are closely related to the compound . These studies are fundamental in developing new materials with specific electronic and thermal properties for advanced applications (Li et al., 2017).
Corrosion Inhibition in Steel
Triazine derivatives, structurally akin to N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine, have been investigated as corrosion inhibitors for N80 steel in acidic solutions. This research is significant for industrial applications, where preventing material degradation is crucial (Yadav et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-23-13-7-5-12(6-8-13)18-16-20-14(19-15(17)21-16)11-22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,17,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHJDJWPRZUURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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